Mps1-IN-3 is a selective, small-molecule inhibitor of Monopolar Spindle 1 (MPS1/TTK) []. MPS1 is a checkpoint kinase that plays a critical role in the mitotic spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during cell division [, ]. Overexpression of MPS1 is observed in various cancers, including glioblastoma, and is associated with poor prognosis [, ]. Mps1-IN-3 has emerged as a potential therapeutic agent for cancer treatment, particularly in combination with antimitotic drugs [, ].
Mps1-IN-3 selectively inhibits MPS1 kinase activity, disrupting the spindle assembly checkpoint (SAC) [, ]. The SAC monitors the attachment of chromosomes to spindle microtubules during mitosis. When the SAC is functioning correctly, it prevents premature entry into anaphase until all chromosomes are properly attached. By inhibiting MPS1, Mps1-IN-3 weakens the SAC, leading to mitotic checkpoint override []. This override results in aberrant mitotic figures, aneuploidy (abnormal chromosome number), and ultimately, cell death [, ].
Mps1-IN-3 has been investigated for its potential to enhance the efficacy of antimitotic drugs in treating glioblastoma, a highly aggressive brain tumor [, ].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4